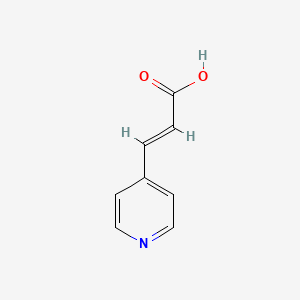![molecular formula C10H10O4 B6273800 3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid CAS No. 2763759-53-9](/img/no-structure.png)
3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid, also known as 3-hydroxy-4-methoxy-1,2,4-triene-7-carboxylic acid (HMTCA) is an organic compound with a molecular formula of C7H10O4. It is a bicyclic molecule with a ring structure composed of two fused cyclohexane rings. HMTCA is of significant interest due to its potential applications in the pharmaceutical, agricultural and industrial sectors.
作用机制
HMTCA has been found to have a number of biological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. It has been suggested that HMTCA functions by blocking the activation of transcription factors, which are responsible for the expression of certain genes. This mechanism of action is thought to be responsible for the compound’s anti-inflammatory, anti-tumor, and anti-viral activities.
Biochemical and Physiological Effects
HMTCA has been found to have a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and to reduce the expression of certain genes associated with inflammation. It has also been found to inhibit the growth of certain cancer cells and to reduce the expression of certain genes associated with tumor growth. Additionally, it has been found to reduce the expression of certain genes associated with viral replication.
实验室实验的优点和局限性
HMTCA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively inexpensive. Additionally, it has a relatively low toxicity and is relatively stable. However, there are some limitations to its use in laboratory experiments. It has a relatively low solubility in water, which can make it difficult to dissolve in aqueous solutions. Additionally, it is not very soluble in organic solvents, which can limit its use in certain experiments.
未来方向
HMTCA has several potential future applications. It may be useful in the development of new drugs for the treatment of inflammatory diseases and cancer. Additionally, it may be useful in the development of new gene therapies. Furthermore, it may be useful in the development of new materials for use in industrial applications. Finally, it may be useful in the development of new methods for the delivery of drugs and other therapeutic compounds.
合成方法
HMTCA can be synthesized through several methods, including the reaction of cyclohexanone with dimethylformamide, the reaction of cyclohexanone with dimethylsulfoxide, and the reaction of cyclohexanone with diethylformamide. The reaction of cyclohexanone with dimethylformamide is the most common method for synthesizing HMTCA.
科学研究应用
HMTCA is widely used in scientific research due to its unique properties. It has been studied for its potential applications in the fields of drug delivery, cancer therapy, and gene therapy. It has also been used as a model compound for the study of macromolecular structure and interactions.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-methoxyphenol", "2-cyclopentenone", "methyl vinyl ketone", "sodium borohydride", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "hexane" ], "Reaction": [ "Step 1: 4-methoxyphenol is reacted with sodium borohydride in the presence of acetic anhydride to yield 4-methoxyphenol acetate.", "Step 2: 2-cyclopentenone is reacted with methyl vinyl ketone in the presence of sodium hydroxide to yield 3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2-diene.", "Step 3: 3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2-diene is reacted with hydrochloric acid to yield 3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2-dien-7-one.", "Step 4: 3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2-dien-7-one is reacted with sodium bicarbonate in the presence of water to yield 3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one.", "Step 5: 3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one is reacted with sodium borohydride in the presence of water to yield 3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-ol.", "Step 6: 3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-ol is oxidized with sodium chlorite in the presence of acetic acid to yield 3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid.", "Step 7: The final product is purified using a combination of ethyl acetate and hexane." ] } | |
CAS 编号 |
2763759-53-9 |
产品名称 |
3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid |
分子式 |
C10H10O4 |
分子量 |
194.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



